molecular formula C7H5Br2NO B13708410 2,2-Dibromo-1-pyridin-2-ylethanone

2,2-Dibromo-1-pyridin-2-ylethanone

Cat. No.: B13708410
M. Wt: 278.93 g/mol
InChI Key: ZYRDLYIFBDWUPP-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-pyridin-2-ylethanone is an organic compound that features a pyridine ring substituted with a dibromoethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromo-1-pyridin-2-ylethanone can be synthesized through the bromination of 1-pyridin-2-ylethanone. The reaction typically involves the use of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) in a solvent such as dioxane . The reaction conditions are mild, and the bromination process replaces two hydrogen atoms in the methyl group with bromine atoms.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-pyridin-2-ylethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve solvents like dioxane or acetonitrile and may require catalysts or specific temperature controls to achieve the desired transformations.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while reactions with thiols can produce thiopyridine compounds.

Scientific Research Applications

2,2-Dibromo-1-pyridin-2-ylethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-pyridin-2-ylethanone involves its interaction with molecular targets such as enzymes and proteins. The dibromoethanone group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dibromo-1-arylethanones: These compounds share a similar structure but have different substituents on the aromatic ring.

    2-Bromo-1-pyridin-2-ylethanone: A related compound with only one bromine atom, which may exhibit different reactivity and properties.

Uniqueness

2,2-Dibromo-1-pyridin-2-ylethanone is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C7H5Br2NO

Molecular Weight

278.93 g/mol

IUPAC Name

2,2-dibromo-1-pyridin-2-ylethanone

InChI

InChI=1S/C7H5Br2NO/c8-7(9)6(11)5-3-1-2-4-10-5/h1-4,7H

InChI Key

ZYRDLYIFBDWUPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)C(Br)Br

Origin of Product

United States

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